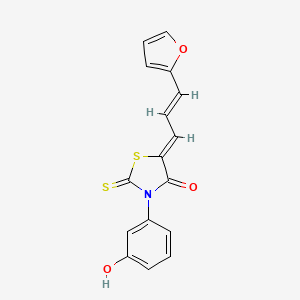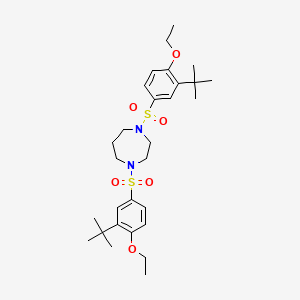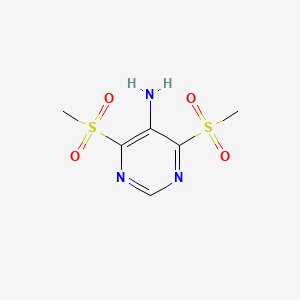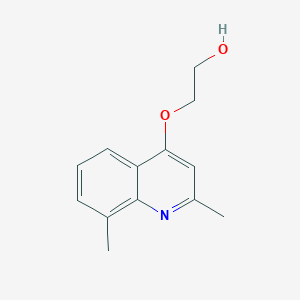
4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-methylbenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 4-fluorobenzyl carbamate group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the 4-methylbenzyl group: This step involves the alkylation of the oxidized tetrahydrothiophene with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.
Formation of the carbamate group: The final step involves the reaction of the intermediate product with 4-fluorobenzyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophene moiety back to its tetrahydrothiophene form.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl positions.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is evaluated for its pharmacological effects and potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of 4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that influence cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene moiety and exhibit similar biological activities.
4-Fluorobenzyl derivatives: Compounds containing the 4-fluorobenzyl group are often studied for their pharmacological properties and potential therapeutic applications.
Uniqueness
4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C20H22FNO4S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
(4-methylphenyl)methyl N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C20H22FNO4S/c1-15-2-4-17(5-3-15)13-26-20(23)22(19-10-11-27(24,25)14-19)12-16-6-8-18(21)9-7-16/h2-9,19H,10-14H2,1H3 |
InChI-Schlüssel |
YZPARGOYWOPLMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)






![2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol](/img/structure/B12118652.png)




![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4H-[1,2,4]triazol-3-yl)-propionamide](/img/structure/B12118682.png)
